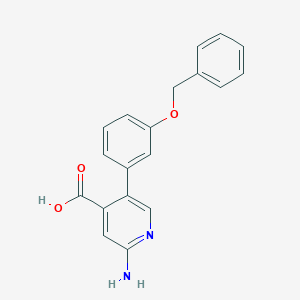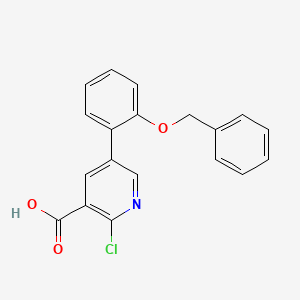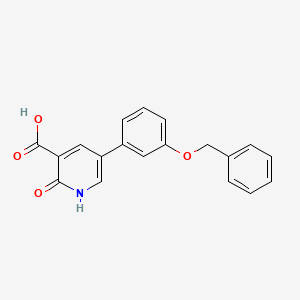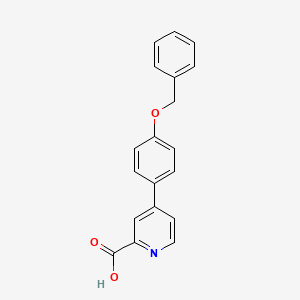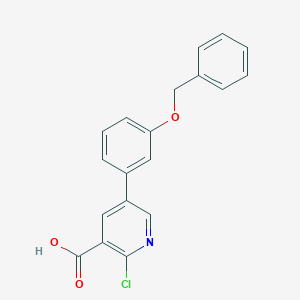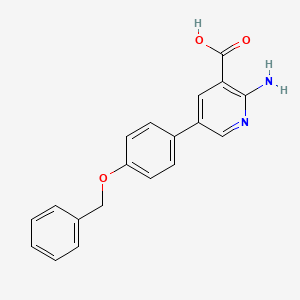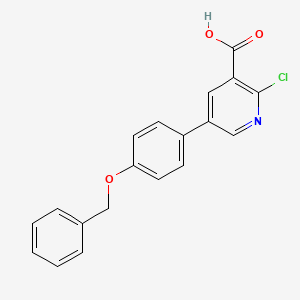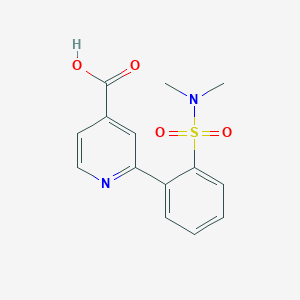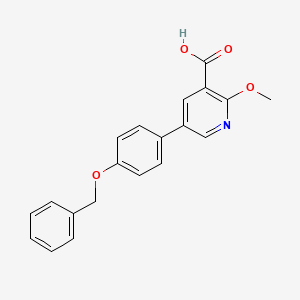
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% (5-BOMA) is a compound derived from the natural product nicotinic acid. It is an important intermediate for the synthesis of many biologically active compounds, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has also been used in the synthesis of diverse compounds with potential therapeutic applications, such as anti-cancer drugs and antibiotics.
Mécanisme D'action
The mechanism of action of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% is not fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of metabolic processes such as glucose and lipid metabolism. It is also believed to interact with other receptors, including the serotonin receptor and the histamine receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% have been studied in a variety of animal models. It has been observed to reduce plasma glucose levels, improve insulin sensitivity, and reduce body weight and fat mass. It has also been observed to reduce inflammation and oxidative stress, and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in high yields. It is also relatively stable, and has a low toxicity profile. However, it is not suitable for use in humans, due to its potential for side effects.
Orientations Futures
There are several potential future directions for research on 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95%. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It may also be useful in the synthesis of new compounds with potential therapeutic applications, such as anti-cancer drugs and antibiotics. Additionally, further studies may be conducted to assess its safety and efficacy for use in humans.
Méthodes De Synthèse
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% is synthesized through a multi-step reaction, starting with the reaction of nicotinic acid with benzyl bromide in the presence of sodium hydroxide and N,N-dimethylformamide. The resulting product is then reacted with 4-chlorobenzyl bromide in the presence of sodium hydroxide and N,N-dimethylformamide, followed by the reaction of the resulting product with sodium methoxide. This yields a product with 95% purity.
Propriétés
IUPAC Name |
2-methoxy-5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-18(20(22)23)11-16(12-21-19)15-7-9-17(10-8-15)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSUCHZEDOHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688443 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-71-8 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

